An Investigative Review and Technical Guide to 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile: A Scaffold of Latent Potential in Medicinal Chemistry
An Investigative Review and Technical Guide to 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile: A Scaffold of Latent Potential in Medicinal Chemistry
Preamble: Navigating the Frontiers of Known Chemistry
In the landscape of chemical synthesis and drug discovery, a vast number of novel molecular entities remain poised at the edge of exploration. 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile (CAS 2386835-37-4) represents one such entity. A survey of the public scientific literature and chemical databases reveals a scarcity of direct experimental data for this specific compound. This guide, therefore, adopts an investigative and deductive approach. By leveraging the well-established chemistry of its structural analogues—dichloro-pyrimidines and pyrimidine-5-carbonitriles—we will construct a comprehensive technical prospectus. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a foundational understanding of its potential properties, synthesis, and applications, thereby paving the way for its future investigation.
Molecular Structure and Inferred Physicochemical Properties
The structure of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile combines several key functional groups that suggest its utility as a versatile chemical building block. The dichloropyrimidine core provides two reactive sites for nucleophilic substitution, while the electron-withdrawing nitrile group and the methoxy group modulate the reactivity of the pyrimidine ring.
Table 1: Predicted Physicochemical Properties of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile
| Property | Predicted Value/Information | Rationale based on Analogues |
| Molecular Formula | C₆H₃Cl₂N₃O | Derived from the chemical structure. |
| Molecular Weight | 204.02 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar chlorinated pyrimidines are typically crystalline solids at room temperature[1][2]. |
| Melting Point | 100-140 °C (estimated) | Based on melting points of related structures like 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile (106-110 °C) and 2,4-dichloro-5-methoxypyrimidine (66-70 °C). The presence of the polar nitrile group may increase the melting point. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile); limited solubility in water. | The heterocyclic and polar nature suggests solubility in organic solvents, while the overall hydrophobicity would limit aqueous solubility. |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong acids, bases, and nucleophiles. | Dichloropyrimidine derivatives are generally stable but reactive towards nucleophilic displacement[3]. |
Proposed Synthetic Pathways
Retrosynthetic Analysis
A plausible retrosynthetic pathway is outlined below. The target molecule can be envisioned as arising from a dihydroxypyrimidine precursor, which itself can be synthesized from simpler starting materials through a condensation reaction.
Caption: Retrosynthetic analysis for the target compound.
Proposed Experimental Protocol
Step 1: Synthesis of 2,6-Dihydroxy-5-methoxypyrimidine-4-carbonitrile
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Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise at a controlled temperature.
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Acylation: Following the formation of the malonate enolate, slowly add methoxyacetyl chloride. The reaction mixture is then stirred, likely at an elevated temperature, to yield the acylated malonate intermediate.
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Cyclization: To the crude acylated malonate, add a solution of urea in ethanol. The mixture is refluxed for several hours.
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Workup: After cooling, the reaction mixture is acidified, leading to the precipitation of the dihydroxypyrimidine product. The solid is collected by filtration, washed with water, and dried.
Step 2: Chlorination to Yield 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile
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Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend the dried 2,6-dihydroxy-5-methoxypyrimidine-4-carbonitrile in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) may be added to facilitate the reaction.
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Reaction: The mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC or HPLC). This step is analogous to chlorination procedures for other dihydroxypyrimidines[4].
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Workup: The excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice.
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Extraction and Purification: The resulting aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization[5].
Potential Applications in Drug Discovery
The pyrimidine core is a well-established scaffold in medicinal chemistry, present in numerous approved drugs[6]. The specific combination of substituents in 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile suggests several promising avenues for its application in drug discovery.
As a Versatile Intermediate for Library Synthesis
The two chlorine atoms at the 2 and 6 positions are excellent leaving groups for nucleophilic aromatic substitution. This allows for the differential introduction of various nucleophiles (e.g., amines, thiols, alcohols) to build diverse chemical libraries for screening against a wide range of biological targets. The nitrile group can also be a handle for further chemical transformations.
Caption: Potential drug discovery workflow using the target scaffold.
Potential as a CXCR2 Receptor Antagonist
Several pyrimidine-5-carbonitrile derivatives have been identified as potent antagonists of the CXCR2 receptor, which is implicated in inflammatory diseases such as COPD[7]. The structural features of the target molecule align with the general pharmacophore of known CXCR2 antagonists, making this a promising area for investigation.
Application in Anticancer Drug Design
The pyrimidine-5-carbonitrile moiety is also found in compounds with anticancer activity, including those targeting COX-2[6]. The ability to readily modify the 2 and 6 positions could allow for the optimization of activity against various cancer-related targets, such as protein kinases.
Analytical Characterization Strategy
To confirm the identity and purity of synthesized 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile, a comprehensive analytical workflow is essential.
Table 2: Analytical Methods for Structural Elucidation and Purity Assessment
| Technique | Expected Results |
| ¹H NMR | A singlet corresponding to the methoxy group protons. |
| ¹³C NMR | Resonances for the pyrimidine ring carbons, the nitrile carbon, and the methoxy carbon. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for a molecule containing two chlorine atoms. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. A reverse-phase method using an acetonitrile/water mobile phase would be a suitable starting point[8]. |
| Infrared (IR) Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch. |
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile is not available, the safety precautions should be based on those for similar chlorinated heterocyclic compounds.
-
Hazard Classification (Inferred): Likely to be harmful if swallowed, and to cause skin and serious eye irritation[9].
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood[10].
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Future Research Directions
The full potential of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile can only be realized through dedicated experimental investigation. Key future research should focus on:
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Development and Optimization of a Reliable Synthetic Route: Validating and optimizing the proposed synthesis to allow for the production of the material in sufficient quantities for further study.
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Comprehensive Physicochemical Characterization: Experimentally determining the properties outlined in Table 1.
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Exploratory Library Synthesis: Utilizing the reactivity of the dichloro-substituents to generate a library of derivatives for biological screening.
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In Vitro Biological Screening: Testing the parent compound and its derivatives in relevant assays, such as kinase inhibition panels or receptor binding assays (e.g., for CXCR2).
Conclusion
2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile stands as a molecule of significant untapped potential. While direct experimental data is currently lacking, a thorough analysis of its structural components and the chemistry of related compounds provides a strong foundation for its future exploration. Its versatile chemical handles make it an attractive scaffold for the synthesis of novel compound libraries, with promising potential applications in oncology and inflammatory diseases. This technical guide serves as a starting point and a call to action for the research community to investigate this intriguing molecule and unlock its potential contributions to medicinal chemistry and drug discovery.
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